molecular formula C10H14N2O2 B1341580 N-(3-Amino-4-methylphenyl)-2-methoxyacetamide CAS No. 946769-41-1

N-(3-Amino-4-methylphenyl)-2-methoxyacetamide

Cat. No. B1341580
M. Wt: 194.23 g/mol
InChI Key: ORUJAIRJOZFFIK-UHFFFAOYSA-N
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Description

N-(3-Amino-4-methylphenyl)-2-methoxyacetamide is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals and dyes. It is particularly noted for its role in the production of azo disperse dyes and has been the subject of research due to its potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of N-(3-Amino-4-methylphenyl)-2-methoxyacetamide can be achieved through the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide. A novel Pd/C catalyst with high activity and selectivity has been developed, which facilitates the hydrogenation process in methanol and water, achieving a selectivity of 99.3% . This method represents a greener alternative to the traditional reduction with iron powder commonly used in the industry.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques such as FAB mass spectrometry, IR, and NMR spectroscopy. X-ray crystallography has also been employed to elucidate the structure of similar molecules, revealing the presence of intra- and intermolecular hydrogen bonds . These structural analyses are crucial for understanding the behavior of the compounds and their interactions at the molecular level.

Chemical Reactions Analysis

The chemical behavior of N-(3-Amino-4-methylphenyl)-2-methoxyacetamide in reactions is influenced by its functional groups. The amino and methoxy groups can participate in hydrogen bonding, which can affect the reactivity and stability of the compound. The synthesis of related compounds has shown that these functional groups are key in forming hydrogen bonds that can stabilize the molecular structure and influence the electronic properties of the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-Amino-4-methylphenyl)-2-methoxyacetamide and related compounds are characterized by their spectroscopic data. The IR and NMR spectra provide information about the functional groups present and their chemical environment. The solubility in various solvents, melting points, and crystalline structure can also be determined through experimental studies. These properties are essential for the practical application of the compound in chemical synthesis and pharmaceutical development .

Scientific Research Applications

1. Application in Medicinal Chemistry

“N-(3-Amino-4-methylphenyl)-2-methoxyacetamide” is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry and is a crucial raw material and intermediate in the synthesis of many drug candidates .

Method of Application

A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters . By screening the acylating reagents and reaction conditions, the compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .

Results and Outcomes

The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results . Subsequently, the kinetic model was used to optimize reaction conditions, as a result, the compound was synthesized in the microreactor with a yield of 85.7% within 10 min .

2. Application in Computational Fluid Dynamics

“N-(3-Amino-4-methylphenyl)-2-methoxyacetamide” is an intermediate product for the production of several medicines . Micro-reactor technology, a new concept for the continuous synthesis of chemicals, has been used in its synthesis .

Method of Application

The computational fluid dynamics (CFD) method was used to simulate the flow synthesis of "N-(3-Amino-4-methylphenyl)-2-methoxyacetamide" . This method provides a detailed understanding of the flow patterns, heat and mass transfer characteristics, and reaction kinetics inside the micro-reactor .

Results and Outcomes

The CFD simulation results can help optimize the micro-reactor design and operation conditions, thereby improving the efficiency and selectivity of the synthesis process . This application of CFD in the synthesis of “N-(3-Amino-4-methylphenyl)-2-methoxyacetamide” demonstrates the potential of micro-reactor technology in the pharmaceutical industry .

3. Application in Micro-reactor Technology

“N-(3-Amino-4-methylphenyl)-2-methoxyacetamide” is an intermediate product for the production of several medicines . Micro-reactor technology, a new concept for the continuous synthesis of chemicals, has been used in its synthesis .

Method of Application

The micro-reactor technology involves the use of a micro-reactor, a device in which chemical reactions take place in a confinement with submillimeter dimensions . The micro-reactor offers several advantages over conventional batch reactors, including better heat and mass transfer, safety, reliability, scalability, on-site/on-demand production, and process intensification .

Results and Outcomes

The use of micro-reactor technology in the synthesis of “N-(3-Amino-4-methylphenyl)-2-methoxyacetamide” has shown promising results . It has been found to improve the efficiency and selectivity of the synthesis process . This application of micro-reactor technology demonstrates its potential in the pharmaceutical industry .

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.




  • Future Directions

    This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or new reactions.




    Each of these sections would be based on a thorough analysis of the relevant scientific literature. I hope this helps, and let me know if you have any other questions!


    properties

    IUPAC Name

    N-(3-amino-4-methylphenyl)-2-methoxyacetamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H14N2O2/c1-7-3-4-8(5-9(7)11)12-10(13)6-14-2/h3-5H,6,11H2,1-2H3,(H,12,13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ORUJAIRJOZFFIK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=C(C=C1)NC(=O)COC)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H14N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70589817
    Record name N-(3-Amino-4-methylphenyl)-2-methoxyacetamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70589817
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    194.23 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(3-Amino-4-methylphenyl)-2-methoxyacetamide

    CAS RN

    946769-41-1
    Record name N-(3-Amino-4-methylphenyl)-2-methoxyacetamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70589817
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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